molecular formula C7H13N B3386084 2,4-Dimethylpentanenitrile CAS No. 69975-94-6

2,4-Dimethylpentanenitrile

Cat. No.: B3386084
CAS No.: 69975-94-6
M. Wt: 111.18 g/mol
InChI Key: COXCGWKSEPPDAA-UHFFFAOYSA-N
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Description

2,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-2-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride, which is then treated with sodium cyanide (NaCN) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH4 or DIBAL-H in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed:

    Reduction: 2,4-Dimethylpentylamine.

    Hydrolysis: 2,4-Dimethylpentanoic acid.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentanenitrile primarily involves its reactivity as a nitrile. In reduction reactions, the cyano group undergoes nucleophilic addition of hydride ions, leading to the formation of imine intermediates, which are further reduced to amines . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent hydrolysis of the intermediate amide.

Comparison with Similar Compounds

    2-Methylpentanenitrile: Similar structure but with one less methyl group.

    3,3-Dimethylbutanenitrile: Similar nitrile group but different carbon chain structure.

    2,2-Dimethylbutanenitrile: Different positioning of methyl groups.

Uniqueness: 2,4-Dimethylpentanenitrile is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups at the 2 and 4 positions provides steric hindrance, affecting its chemical behavior compared to other nitriles .

Properties

IUPAC Name

2,4-dimethylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXCGWKSEPPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619337
Record name 2,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-94-6
Record name 2,4-Dimethylpentanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLPENTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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